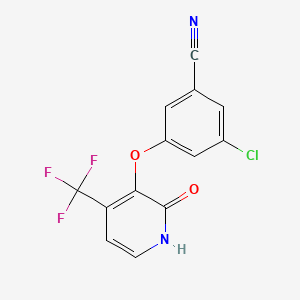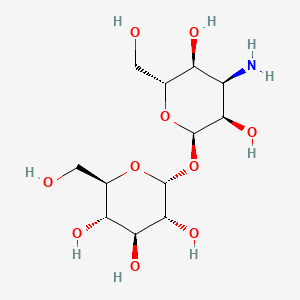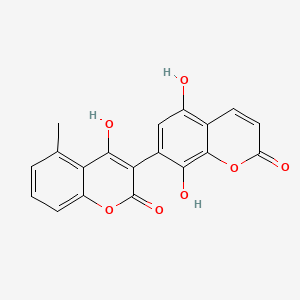
D-Galactose-3-sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-3-sulfate Sodium Salt is a sulfated monosaccharide derivative of D-galactose. It is a highly anionic compound due to the presence of a sulfate group at the third carbon position of the galactose molecule. This compound is commonly found in marine organisms, particularly in the cell walls of red algae, where it plays a crucial role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-3-sulfate Sodium Salt typically involves the sulfation of D-galactose. This can be achieved through the reaction of D-galactose with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the third carbon position.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of sulfated polysaccharides from marine algae. The extracted polysaccharides are then subjected to hydrolysis to yield the desired monosaccharide sulfate. This method is preferred due to the abundance of marine algae and the relatively simple extraction process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group of the oxidized form back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of D-galacturonic acid derivatives.
Reduction: Regeneration of D-galactose.
Substitution: Formation of various substituted galactose derivatives
Aplicaciones Científicas De Investigación
D-Galactose-3-sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfated oligosaccharides and polysaccharides.
Biology: Plays a role in cell signaling and recognition processes due to its anionic nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of biodegradable materials and as a stabilizing agent in various formulations
Mecanismo De Acción
The biological effects of D-Galactose-3-sulfate Sodium Salt are primarily mediated through its interaction with specific proteins and enzymes. The sulfate group enhances the compound’s ability to form electrostatic interactions with positively charged amino acid residues in proteins. This interaction can modulate the activity of enzymes, influence cell signaling pathways, and affect the structural integrity of cell walls in marine organisms .
Comparación Con Compuestos Similares
D-Galactose-4-sulfate Sodium Salt: Similar structure but with the sulfate group at the fourth carbon position.
D-Galactose-6-sulfate Sodium Salt: Sulfate group at the sixth carbon position.
Carrageenans: Sulfated polysaccharides with repeating units of galactose and anhydrogalactose.
Uniqueness: D-Galactose-3-sulfate Sodium Salt is unique due to its specific sulfation pattern, which imparts distinct physicochemical properties and biological activities. The position of the sulfate group influences the compound’s reactivity and interaction with biological molecules, making it a valuable tool in various research applications .
Propiedades
Número CAS |
13240-30-7 |
|---|---|
Fórmula molecular |
C6H11NaO9S |
Peso molecular |
282.195 |
Nombre IUPAC |
sodium;[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-2-3(8)5(15-16(11,12)13)4(9)6(10)14-2;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
JHXSDGPYRSSMRJ-UHFFFAOYSA-M |
SMILES |
C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[Na+] |
Sinónimos |
D-Galactose, 3-(Hydrogen Sulfate) Monosodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)




